METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological and chemical properties. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, carbamoyl, and benzamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Functional Groups: The methoxy, carbamoyl, and benzamido groups are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for nucleophilic substitution; halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A thiophene derivative used as a dental anesthetic.
Uniqueness
METHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5g/mol |
IUPAC Name |
methyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-13-7-5-6-8-17(13)20(26)25-22-18(23(28)30-4)14(2)19(31-22)21(27)24-15-9-11-16(29-3)12-10-15/h5-12H,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
OBXRGBDOJZVQHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)C)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=C(C=C3)OC)C)C(=O)OC |
Origin of Product |
United States |
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